3,4-difluoro-N-(2-pyridinylmethyl)benzenesulfonamide

Description

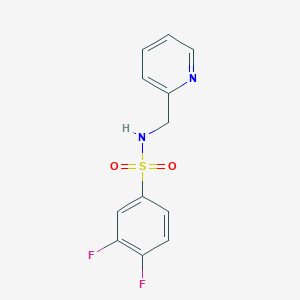

3,4-Difluoro-N-(2-pyridinylmethyl)benzenesulfonamide is a fluorinated benzenesulfonamide derivative characterized by a sulfonamide group linked to a 3,4-difluorophenyl ring and a 2-pyridinylmethyl substituent. This structure combines fluorine atoms, known to enhance bioavailability and metabolic stability, with a heteroaromatic pyridine moiety, which often improves target binding affinity in medicinal chemistry .

Properties

IUPAC Name |

3,4-difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2S/c13-11-5-4-10(7-12(11)14)19(17,18)16-8-9-3-1-2-6-15-9/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLNFPCBDHQIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601219482 | |

| Record name | 3,4-Difluoro-N-(2-pyridinylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601219482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725215-56-5 | |

| Record name | 3,4-Difluoro-N-(2-pyridinylmethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725215-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoro-N-(2-pyridinylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601219482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-pyridinylmethyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,4-difluorobenzenesulfonyl chloride and 2-pyridinylmethylamine.

Reaction: The 3,4-difluorobenzenesulfonyl chloride is reacted with 2-pyridinylmethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: The pyridinylmethyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Kinase Inhibition

3,4-Difluoro-N-(2-pyridinylmethyl)benzenesulfonamide has been identified as a potential inhibitor of kinases, which are critical in various signaling pathways related to inflammation and cancer. This compound may be particularly useful in treating conditions such as rheumatoid arthritis and other inflammatory diseases due to its ability to modulate kinase activity.

Antimicrobial Activity

Similar compounds have shown antimicrobial properties, suggesting that this compound may also possess such activities. Research indicates that modifications in the sulfonamide structure can lead to enhanced antibacterial effects, making it a candidate for further investigation against resistant bacterial strains.

Antitumor Activity

The structural features of this compound align with those known to exhibit antitumor properties. Preliminary studies suggest that derivatives of sulfonamides can inhibit tumor cell proliferation, indicating that this compound might be explored for its anticancer potential.

Synthesis and Modification

The synthesis of this compound typically involves several key steps:

- Formation of the Sulfonamide Group : This is achieved through the reaction of a sulfonyl chloride with an amine.

- Fluorination : The introduction of fluorine atoms can be performed using electrophilic fluorination methods.

- Pyridinylmethyl Group Attachment : This involves coupling reactions that incorporate the pyridinylmethyl moiety into the sulfonamide structure.

These synthetic pathways allow for the generation of derivatives that can be tailored for specific therapeutic targets.

Biological Interaction Studies

Understanding how this compound interacts with biological systems is crucial for optimizing its pharmacological profile. Interaction studies often utilize techniques such as:

- Molecular Docking : This computational method predicts how the compound binds to target proteins, providing insights into its binding affinity and specificity.

- Enzyme Assays : These assays measure the inhibitory effects of the compound on specific enzymes involved in disease processes.

Such studies are essential for elucidating the mechanism of action and guiding further development in drug design .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. The pyridinylmethyl group can further modulate the compound’s activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Core Structural Analogues

The following table highlights key structural analogs and their distinguishing features:

| Compound Name | Structural Differences | Key Properties/Applications | Reference |

|---|---|---|---|

| 3,4-Difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide | Pyridin-4-ylmethyl group instead of pyridin-2-yl | Reduced steric hindrance; altered kinase selectivity | |

| N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | Triazolopyridine core replaces benzene ring | Enhanced binding to GABA receptors | |

| 2,4-Difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | Oxoindoline moiety instead of pyridine | Potent anticancer activity via CDK inhibition | |

| 3,4-Dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | Methoxy groups replace fluorine atoms | Silver ion sensing; altered pharmacokinetics |

Key Observations :

- Fluorine Substitution: The 3,4-difluoro configuration enhances electronegativity and metabolic stability compared to non-fluorinated or mono-fluorinated analogs (e.g., methoxy or chloro substituents) .

- Heterocyclic Moieties : Pyridine, triazolo-pyridine, or thiazolo-pyridine rings modulate target specificity. For example, pyridine derivatives exhibit kinase inhibition, while triazolo-pyridine analogs interact with neurotransmitter receptors .

Pharmacological Activity Comparison

Key Findings :

- Anticancer Activity: Compounds with difluoro substitution (e.g., this compound) show superior CDK inhibition compared to non-fluorinated analogs, with IC₅₀ values in the nanomolar range .

- Immunomodulation: Pyrazine and azetidine-containing analogs (e.g., ) exhibit unique perforin inhibition, a mechanism less common in simpler benzenesulfonamides .

Physicochemical Properties

| Property | This compound | 3,4-Dimethoxy Analog () | 2,4-Difluoro-N-(1-methyl-2-oxoindolin-5-yl) Analog () |

|---|---|---|---|

| Molecular Weight | ~340–360 g/mol | 388.42 g/mol | 364.35 g/mol |

| LogP (Predicted) | 2.8–3.2 | 2.1 | 3.5 |

| Solubility | Low (fluorine reduces polarity) | Moderate (methoxy increases polarity) | Low |

| Metabolic Stability | High (fluorine resists oxidation) | Moderate | High |

Biological Activity

3,4-Difluoro-N-(2-pyridinylmethyl)benzenesulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with two fluorine atoms at the 3 and 4 positions, and a pyridinylmethyl group at the nitrogen atom. This unique structure contributes to its biological activity by enhancing binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The presence of fluorine atoms may enhance the compound's binding affinity and stability, making it a potent modulator of biological pathways.

Biological Activities

1. Anticancer Activity

Research has indicated that benzenesulfonamide derivatives, including this compound, exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.2 | Induces apoptosis |

| 3,4-Difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide | P388 (leukemia) | 12.5 | Cell cycle disruption |

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of carbonic anhydrase isoforms, which are important in regulating physiological pH and fluid balance .

| Enzyme Isoform | IC50 (nM) | Selectivity |

|---|---|---|

| hCA I | 435.8 | Moderate |

| hCA IX | 60.5 | High |

| hCA XII | 84.5 | High |

Case Studies

Case Study 1: Antitumor Activity

A study focused on a series of benzenesulfonamide derivatives demonstrated that modifications at the nitrogen atom significantly influenced their anticancer activity. The results indicated that compounds similar to this compound could effectively inhibit tumor growth in vivo models .

Case Study 2: Neuroprotective Effects

Research has explored the neuroprotective potential of this compound through its interaction with acetylcholinesterase (AChE). Inhibiting AChE can lead to increased levels of acetylcholine in the brain, which may have therapeutic benefits for neurodegenerative diseases such as Alzheimer's .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4-difluoro-N-(2-pyridinylmethyl)benzenesulfonamide, and what reaction conditions are critical for high yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3,4-difluorobenzenesulfonyl chloride and 2-(aminomethyl)pyridine. Key steps include:

- Activation : Pre-activate the sulfonyl chloride by stirring in anhydrous dichloromethane with a catalytic amount of triethylamine at 0–5°C .

- Coupling : Add 2-(aminomethyl)pyridine dropwise under nitrogen atmosphere, followed by reflux at 40–50°C for 6–8 hours .

- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) .

- Critical Parameters : Moisture-sensitive reagents require anhydrous conditions; excess base (e.g., triethylamine) prevents HCl-induced side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : Use H and F NMR to confirm substitution patterns and fluorine positions. For example, the pyridinylmethyl group shows distinct aromatic protons at δ 7.2–8.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns.

- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, S) with deviations <0.3% .

Q. How can solubility and stability of this compound be systematically evaluated for experimental design?

- Methodological Answer :

- Solubility Screening : Test in DMSO, methanol, and aqueous buffers (pH 4–9) using UV-Vis spectrophotometry (λ = 260–280 nm) .

- Stability Assays : Incubate at 25°C and 37°C for 24–72 hours; monitor degradation via TLC or LC-MS. For light-sensitive compounds, use amber vials .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonamide formation in this compound?

- Methodological Answer :

- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to model transition states and identify nucleophilic attack barriers at the sulfonyl chloride group.

- Kinetic Profiling : Use stopped-flow IR to track intermediate formation. For example, pyridinylmethylamine’s lone-pair electrons enhance nucleophilicity, favoring S2 pathways .

Q. How can computational modeling guide the optimization of reaction conditions for scaled-up synthesis?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical software (e.g., GRRM) to map energy landscapes and identify rate-limiting steps .

- Machine Learning : Train models on PubChem data to predict solvent effects (e.g., DMF vs. THF) on yield and purity .

Q. How should researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Orthogonal Assays : Compare enzyme inhibition (e.g., carbonic anhydrase) with cell-based viability assays (MTT).

- Structural Analysis : Use X-ray crystallography (as in ) to verify binding modes versus in silico docking results.

- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., IC variability) to identify assay-specific artifacts .

Q. What advanced structural analysis techniques are recommended for studying supramolecular interactions of this sulfonamide?

- Methodological Answer :

- Single-Crystal XRD : Resolve hydrogen-bonding networks (e.g., N–H···O/F interactions) and π-stacking with pyridinyl groups .

- Solid-State NMR : Use N CP-MAS to probe amide proton environments in polymorphic forms.

Q. How can the bioactivity of this compound be optimized through systematic SAR studies?

- Methodological Answer :

- Substituent Scanning : Synthesize analogs with varied fluorination (e.g., 2,5-difluoro vs. 3,4-difluoro) and evaluate IC against target enzymes.

- Pharmacophore Modeling : Use MOE or Schrödinger Suite to correlate electronic properties (e.g., Hammett σ values) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.